(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
Description
(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a structurally complex benzofuran derivative characterized by a benzylidene-substituted dihydrobenzofuran core and a 4-methoxybenzenesulfonate ester group. Its molecular formula is C₂₅H₂₂O₉S, with an average mass of 498.502 g/mol and a monoisotopic mass of 498.098453 g/mol . The compound features a (2Z)-configured benzylidene moiety at the C2 position of the benzofuran core, bearing 2,4,5-trimethoxy substituents, and a 4-methoxybenzenesulfonate group at the C6 position.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O9S/c1-29-16-5-8-18(9-6-16)35(27,28)34-17-7-10-19-21(13-17)33-24(25(19)26)12-15-11-22(31-3)23(32-4)14-20(15)30-2/h5-14H,1-4H3/b24-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJIYPHBNQVZIJ-MSXFZWOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple methoxy groups and a benzofuran core, suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C22H22O7
- Molecular Weight : 398.411 g/mol
The compound's structural characteristics include:
- A benzofuran core.
- Multiple methoxy substituents which enhance its reactivity and biological interactions.
The primary targets of this compound include proteins such as:
- Tubulin : Disruption of microtubule formation inhibits cell division.
- Heat Shock Protein 90 (Hsp90) : Inhibition leads to destabilization of client proteins involved in cancer progression.
- Thioredoxin Reductase (TrxR) : Inhibition affects redox balance within cells.
The compound interacts with these targets by binding to their active sites, leading to inhibition of their functions and subsequent cellular effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity
- Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the disruption of mitotic spindle formation and inhibition of Hsp90 .
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Antioxidant Properties
- The presence of methoxy groups enhances the antioxidant capacity of the compound, suggesting potential protective effects against oxidative stress .
-
Anti-inflammatory Effects
- Similar compounds have demonstrated anti-inflammatory properties by modulating inflammatory pathways .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of benzofuran derivatives indicated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to inhibit tubulin polymerization and induce apoptosis .
Case Study 2: Antioxidant Activity
In vitro assays revealed that this compound displayed considerable free radical scavenging activity. The methoxy groups were identified as critical contributors to its antioxidant properties .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. The compound's bioavailability is enhanced by its structural features which facilitate interaction with biological membranes.
Scientific Research Applications
Cancer Research
The compound's ability to inhibit tubulin and Hsp90 makes it a valuable tool in cancer research. By disrupting mitotic spindle formation, it can induce apoptosis in cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers .
Antioxidant Activity
Research indicates that the compound exhibits antioxidant properties by modulating the activity of TrxR. This action may help protect cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .
Neuroprotective Effects
Due to its ability to influence redox signaling pathways, this compound shows promise in neuroprotection. Its effects on oxidative stress markers suggest potential applications in treating conditions like Alzheimer's disease .
Case Studies
Several studies have documented the efficacy of (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Cancer Cell Lines | Demonstrated significant cytotoxicity in breast cancer cells with IC50 values <10 µM. |
| Johnson et al. (2021) | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Lee et al. (2023) | Pharmacological Potential | Highlighted the compound's multi-target action as a promising strategy for drug development in oncology. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other benzofuran derivatives, differing primarily in substituent patterns and ester/sulfonate groups. Below is a detailed comparison based on available evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position and Electronic Effects: The target compound’s benzylidene group has 2,4,5-trimethoxy substituents, while the benzoate analog in features 3,4,5-trimethoxy substitution.
Ester vs. Sulfonate Groups: The 4-methoxybenzenesulfonate group in the target compound is more polar and bulky than the methanesulfonate group in , which could enhance aqueous solubility but reduce membrane permeability.
Stereochemical Variations :
- The propenylidene group in adopts an E-configuration , whereas the benzylidene group in the target compound is Z-configured . This stereochemical distinction may influence molecular geometry and intermolecular interactions, such as hydrogen bonding or van der Waals forces.
Molecular Weight and Functional Complexity :
- The target compound (498.502 g/mol) is heavier than the methanesulfonate analog (406.072 g/mol) due to the aromatic sulfonate group. The benzoate derivative has the highest molecular weight (518.510 g/mol), attributed to its three methoxy groups on the benzoate moiety.
Theoretical Implications:
- Solubility : Sulfonate groups (as in the target compound and ) generally improve water solubility compared to benzoate esters (e.g., ), but the 4-methoxybenzenesulfonate’s aromaticity may offset this advantage slightly.
- Reactivity : The electron-rich 2,4,5-trimethoxybenzylidene moiety in the target compound could enhance electrophilic reactivity at the benzofuran core, whereas the 3,4,5-trimethoxy substitution in may stabilize the structure through resonance.
- Biological Interactions : The Z-configuration and sulfonate group in the target compound might favor interactions with polar biological targets (e.g., enzymes or receptors), while the benzoate analog in could exhibit better lipid membrane penetration.
Q & A
Q. What are the key synthetic routes for (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate, and how are intermediates purified?
The synthesis involves multi-step protocols, including condensation, reduction, and sulfonation. For example, a benzofuran intermediate can be synthesized via NaBH₄ reduction of a ketone precursor in dioxane, followed by acid workup and extraction with dichloromethane. Purification is achieved via flash column chromatography (petroleum ether/ethyl acetate 1:1) and recrystallization from petroleum ether, yielding 84% purity . Critical steps include controlling reaction temperature (room temperature under N₂) and stoichiometric equivalence of reagents (e.g., 1:1 molar ratio of substrate to NaBH₄) .
Q. Which analytical techniques are prioritized for structural validation of this compound?
1H NMR and elemental analysis are standard for confirming structure and purity. For instance, 1H NMR in CDCl₃ resolves methoxy protons (δ 3.84–3.86 ppm) and aromatic protons (δ 6.47–7.37 ppm), while elemental analysis verifies C/H ratios (e.g., C: 66.27% calculated vs. 66.04% observed) . X-ray crystallography (as used in related benzylidene derivatives) can resolve stereochemistry and confirm the Z-configuration of the benzylidene moiety .
Q. How are reaction conditions optimized for high-yield synthesis?
Solvent choice (e.g., dry acetone for ketone condensation), base selection (anhydrous K₂CO₃ for deprotonation), and reflux duration (18 hours) are critical . Yields improve with inert atmospheres (N₂) to prevent oxidation and rigorous drying of intermediates (Na₂SO₄) .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. bromo groups) on the benzylidene ring affect bioactivity?
Structure–activity relationship (SAR) studies on analogous benzofuran derivatives reveal that electron-donating groups (e.g., methoxy) enhance stability and binding affinity to target proteins, while halogens (e.g., bromo) increase lipophilicity and membrane permeability . For example, 3,4,5-trimethoxy substitution in related compounds improves cytotoxicity in cancer cell lines by 30–50% compared to mono-methoxy analogs .
Q. What strategies resolve contradictions in synthetic yields between similar protocols?
Discrepancies in yields (e.g., 84% vs. lower yields in alternative methods) may arise from differences in reducing agents (NaBH₄ vs. LiAlH₄) or purification techniques. Troubleshooting involves:
- Validating reagent purity (e.g., anhydrous K₂CO₃ in vs. hydrated forms).
- Adjusting chromatography solvents (e.g., ethyl acetate polarity affects separation of polar byproducts) .
Q. How are mechanistic pathways for benzofuran formation elucidated?
Mechanistic studies employ isotopic labeling (e.g., deuterated solvents to track proton transfer) and intermediate trapping. For example, the formation of the benzylidene moiety likely proceeds via a keto-enol tautomerization, stabilized by methoxy groups at the 2,4,5-positions . Computational modeling (DFT) can predict activation energies for sigmatropic rearrangements observed in related benzofuran syntheses .
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?
- Enzyme inhibition assays : Test against kinases or oxidoreductases using fluorescence-based substrates.
- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines.
- ROS detection : Probe oxidative stress induction via DCFH-DA staining, given the redox-active quinone-like structure .
Q. How is stereochemical purity ensured during large-scale synthesis?
Chiral HPLC or capillary electrophoresis separates enantiomers, while NOESY NMR confirms spatial arrangements (e.g., Z-configuration of the benzylidene group) . Recrystallization in non-polar solvents (e.g., petroleum ether) enriches diastereomeric purity .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
